Allyl sodium sulfate

Übersicht

Beschreibung

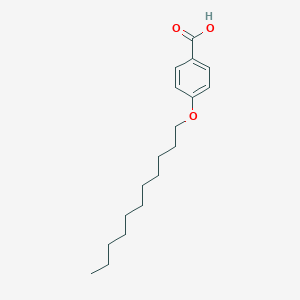

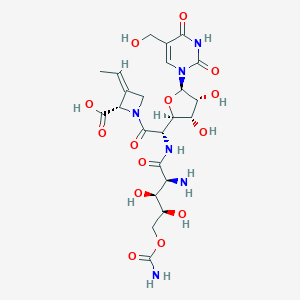

Allyl sodium sulfate, also known as sodium allylsulfonate, is a unique chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . Its empirical formula is C3H5NaO3S and it has a molecular weight of 144.12 .

Synthesis Analysis

The synthesis of sodium sulfinates, which includes allyl sodium sulfate, has been extensively studied . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . A synthetic method of Sodium Allyl Sulfonate includes adding phase transfer catalyst and polymerization inhibitor into sodium metabisulfite solution, uniformly mixing to obtain sodium pyrosulfite mixed liquor .

Molecular Structure Analysis

The molecular formula of Allyl sodium sulfate is C3H5NaO4S . Its average mass is 160.124 Da and its monoisotopic mass is 159.980621 Da .

Chemical Reactions Analysis

Allyl halides and tosylates, which are related to allyl sodium sulfate, are excellent electrophiles for bimolecular nucleophilic substitution reactions (SN2) . They exhibit faster SN2 reactivity than secondary alkyl halides because the bimolecular transition state is stabilized by hyperconjugation between the orbital of the nucleophile and the conjugated pi bond of the allylic group .

Wissenschaftliche Forschungsanwendungen

Micellar Properties and Photophysical Methods Research by Romani, Gehlen, and Quina (2001) explored the properties of sodium dodecyl sulfate micelles in the presence of isomeric and unsaturated short-chain alcohols, including allyl alcohol. This study contributes to understanding the behavior of micelles, which are critical in many industrial and research applications, such as drug delivery systems and as models for biological membranes (Romani, Gehlen, & Quina, 2001).

Technological Improvements in Chemical Processes Zhang Chen-dong (2008) discussed the use of sodium allylsulfonate in improving the yield of lead salt in the production of sodium 2,3-dimercaptopropane-1-sulfonate. This study highlights the role of allyl sodium sulfate in enhancing chemical synthesis processes, particularly in the context of heavy metal salt poisoning treatment (Zhang Chen-dong, 2008).

Carbon Nanotube Separation A study by Liu, Tanaka, Urabe, and Kataura (2013) demonstrated the application of temperature-controlled gel chromatography using allyl dextran-based gel for the single-chirality separation of single-wall carbon nanotubes. This innovative method has significant implications for the industrial-scale separation of carbon nanotubes, a critical aspect of nanotechnology and materials science (Liu, Tanaka, Urabe, & Kataura, 2013).

Environmental Applications in Water Treatment The research by Saitoh, Fukushima, and Miwa (2014) investigated the combined use of surfactant-induced coagulation of poly(allylamine hydrochloride) for rapid removal of estrogens and phenolic compounds from water. This study provides valuable insights into the potential environmental applications of allyl-based compounds in water purification and waste treatment processes (Saitoh, Fukushima, & Miwa, 2014).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Allyl sodium sulfate are not well-documented, related compounds like Allyl Isothiocyanate have been studied for their potential therapeutic effects . For instance, Allyl Isothiocyanate has been found to ameliorate Dextran Sodium Sulfate-Induced Colitis in mice by enhancing tight junction and mucin expression . This suggests potential future directions for the study of Allyl sodium sulfate and related compounds in therapeutic contexts.

Eigenschaften

IUPAC Name |

sodium;prop-2-enyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O4S.Na/c1-2-3-7-8(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEWKBLLMCFAEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

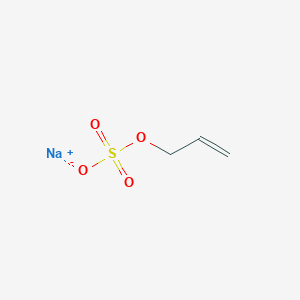

C=CCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172517 | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl sodium sulfate | |

CAS RN |

19037-59-3 | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-2-propenyl ester, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)

![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)